molecular formula C18H18N2 B259487 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine

Cat. No. B259487
M. Wt: 262.3 g/mol
InChI Key: DVZBAQQVUODCFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine, also known as DMPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent agonist of nicotinic acetylcholine receptors and has been shown to have a variety of biochemical and physiological effects.

Scientific Research Applications

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine has been extensively studied for its potential applications in scientific research. It is a potent agonist of nicotinic acetylcholine receptors and has been shown to have a variety of effects on these receptors. 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine has been used in studies of the structure and function of nicotinic receptors, as well as in investigations of the role of these receptors in various physiological processes.

Mechanism of Action

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine acts as an agonist of nicotinic acetylcholine receptors, binding to the receptor and causing it to open ion channels. This results in the influx of cations such as sodium and calcium, leading to depolarization of the cell membrane. The exact mechanism of action of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine on nicotinic receptors is still being studied, but it is believed to involve interactions with specific amino acid residues within the receptor.
Biochemical and Physiological Effects:
4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine has a variety of biochemical and physiological effects. It has been shown to increase the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine. 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine has also been shown to have effects on other ion channels, including voltage-gated calcium channels and potassium channels. Physiologically, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine has been shown to have effects on muscle contraction, heart rate, and blood pressure.

Advantages and Limitations for Lab Experiments

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine has several advantages for use in lab experiments. It is a potent and selective agonist of nicotinic acetylcholine receptors, making it a useful tool for studying the structure and function of these receptors. 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine is also relatively easy to synthesize and purify, making it readily available for use in experiments.
However, there are also limitations to the use of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine in lab experiments. It has been shown to have off-target effects on other ion channels, which can complicate interpretation of results. Additionally, the effects of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine on nicotinic receptors can vary depending on the specific subtype of receptor being studied, which can make it difficult to generalize findings.

Future Directions

There are several future directions for 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine research. One area of interest is the development of more selective agonists of nicotinic acetylcholine receptors, which could help to reduce off-target effects. Another area of interest is the investigation of the role of nicotinic receptors in various physiological processes, such as learning and memory, addiction, and pain perception. Additionally, 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine could be used as a tool for the development of new drugs targeting nicotinic receptors, which could have potential therapeutic applications in a variety of diseases and disorders.

Synthesis Methods

The synthesis of 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine involves several steps, starting with the reaction of 2,5-dimethylpyrrole with benzyl bromide to form 4-benzyl-2,5-dimethylpyrrole. This compound is then reacted with 4-chloropyridine to yield 4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

properties

Product Name

4-[4-(2,5-dimethyl-1H-pyrrol-1-yl)benzyl]pyridine

Molecular Formula

C18H18N2

Molecular Weight

262.3 g/mol

IUPAC Name

4-[[4-(2,5-dimethylpyrrol-1-yl)phenyl]methyl]pyridine

InChI

InChI=1S/C18H18N2/c1-14-3-4-15(2)20(14)18-7-5-16(6-8-18)13-17-9-11-19-12-10-17/h3-12H,13H2,1-2H3

InChI Key

DVZBAQQVUODCFY-UHFFFAOYSA-N

SMILES

CC1=CC=C(N1C2=CC=C(C=C2)CC3=CC=NC=C3)C

Canonical SMILES

CC1=CC=C(N1C2=CC=C(C=C2)CC3=CC=NC=C3)C

Origin of Product

United States

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